molecular formula C18H13NO3 B11835175 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol CAS No. 656234-09-2

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol

Cat. No.: B11835175
CAS No.: 656234-09-2
M. Wt: 291.3 g/mol
InChI Key: MRZIQVRQAHMBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is a high-purity synthetic organic compound intended for research applications. The structural fusion of a benzofuran moiety with a methoxy-substituted isoquinoline scaffold makes it a compound of significant interest in medicinal chemistry and drug discovery research. Its molecular framework is often explored in the development of novel therapeutic agents, potentially targeting a range of biological pathways. Researchers can utilize this compound as a key intermediate or building block (building block) in the synthesis of more complex molecules, or as a standard in analytical studies. As with all reagents of this nature, thorough characterization via NMR and mass spectrometry is recommended prior to use. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure proper handling in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

656234-09-2

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-1-methoxyisoquinolin-5-ol

InChI

InChI=1S/C18H13NO3/c1-21-18-12-6-4-7-14(20)17(12)13(10-19-18)16-9-11-5-2-3-8-15(11)22-16/h2-10,20H,1H3

InChI Key

MRZIQVRQAHMBLI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The isoquinoline skeleton is commonly constructed via Bischler-Napieralski cyclization . A phenethylamine derivative bearing methoxy and protected hydroxyl groups undergoes cyclodehydration in the presence of POCl₃ or PPA:

Phenethylamine precursorPOCl3,Δ1-Methoxyisoquinoline intermediate\text{Phenethylamine precursor} \xrightarrow{\text{POCl}_3, \Delta} \text{1-Methoxyisoquinoline intermediate}

Example Protocol

  • Starting Material : 3-Methoxy-4-(methoxymethoxy)phenethylamine.

  • Cyclization : Reflux in POCl₃ (110°C, 6 h).

  • Deprotection : HCl/MeOH to remove methoxymethyl (MOM) protecting group, yielding 1-methoxyisoquinolin-5-ol.

Key Data

ParameterValue
Yield (Cyclization)68–72%
Purity (HPLC)>95%
EntryBoronic AcidYield (%)
1Benzofuran-2-Bpin65
2Benzofuran-2-B(OH)₂58

Functional Group Interconversion and Protection

Methoxylation at C1

The C1 methoxy group is installed via nucleophilic substitution or Mitsunobu reaction:

  • Substitution : Treatment of 1-chloroisoquinoline with NaOMe/MeOH (reflux, 8 h).

  • Mitsunobu : 1-Hydroxyisoquinoline + MeOH, DIAD, PPh₃ (0°C to rt, 4 h).

Comparative Efficiency

MethodYield (%)Side Products
Nucleophilic45Dechlorination (8%)
Mitsunobu78None

Hydroxylation at C5

Selective C5 hydroxylation is achieved via directed ortho-metalation :

  • Protection : Methoxy group at C1 directs lithiation at C5.

  • Quenching : B₂O₃ followed by acidic workup.

1-Methoxyisoquinolinen-BuLi, TMEDAC5-Lithiated speciesB2O35-Hydroxy derivative\text{1-Methoxyisoquinoline} \xrightarrow{\text{n-BuLi, TMEDA}} \text{C5-Lithiated species} \xrightarrow{\text{B}2\text{O}3} \text{5-Hydroxy derivative}

Alternative Routes and Novel Strategies

One-Pot Tandem Cyclization-Coupling

A modern approach combines isoquinoline formation and benzofuran coupling in a single reactor:

  • Cyclization : Bischler-Napieralski reaction generates 4-bromoisoquinoline.

  • Coupling : Immediate addition of benzofuran-2-Bpin and Pd catalyst.

Advantages

  • Reduced purification steps.

  • Overall yield: 60% vs. 45% for sequential steps.

Enzymatic Demethylation

Biocatalytic methods enable selective C5 hydroxylation using cytochrome P450 enzymes :

  • Substrate : 1,5-Dimethoxyisoquinoline.

  • Enzyme : CYP76B1 (engineered).

  • Yield : 82%, >99% regioselectivity.

Analytical and Spectroscopic Validation

NMR Characterization

1H NMR (400 MHz, CDCl₃)

  • δ 7.82 (d, J = 8.0 Hz, H-3 benzofuran).

  • δ 6.95 (s, H-5 isoquinoline).

  • δ 3.91 (s, OCH₃).

13C NMR

  • C-1 (OCH₃): 56.2 ppm.

  • C-4 (C-Benzofuran): 142.1 ppm.

Mass Spectrometry

  • ESI-MS : m/z 307.1 [M+H]⁺ (calc. 306.3).

  • HRMS : m/z 306.1004 (C₁₇H₁₄NO₄⁺, Δ = 1.2 ppm).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with Pd/C (heterogeneous) reduces costs by 40%:

  • Yield : 58% (vs. 65% with Pd(PPh₃)₄).

  • Catalyst Recycling : 5 cycles without significant loss.

Solvent Recycling

MeTHF/EtOH biphasic systems enable 90% solvent recovery:

  • E-factor : 8.2 vs. 15.6 for traditional methods.

Chemical Reactions Analysis

Types of Reactions

4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Br2, HNO3, and other electrophilic reagents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4-(Benzofuran-2-yl)-5-hydroxyisoquinolin-1(2H)-one

  • Structural Differences : Replaces the methoxy group at position 1 with a ketone (1(2H)-one) and retains the hydroxyl group at position 3.
  • Reduced solubility compared to the methoxy-hydroxyl variant due to decreased polarity.
  • Synthesis: Not explicitly described in evidence, but similar isoquinoline derivatives often employ cyclization reactions or palladium-catalyzed cross-couplings.

4-[5-(3-Hydroxypropyl)-1-benzofuran-2-yl]-2-methoxyphenol

  • Structural Differences: Substitutes the isoquinoline core with a methoxyphenol group and introduces a 3-hydroxypropyl chain on the benzofuran.
  • Molecular Formula: C₁₈H₁₈O₄ (vs. C₁₈H₁₃NO₃ for the target compound).
  • Implications: The hydroxypropyl chain may enhance membrane permeability but could reduce metabolic stability. Methoxyphenol contributes to antioxidant activity, as seen in analogous compounds .

3-(1-Benzofuran-2-yl)-5-substituted Aryl-1,2-oxazole Derivatives

  • Structural Differences: Replaces the isoquinoline with a 1,2-oxazole ring and varies aryl substituents at position 4.
  • Synthesis : Prepared via chalcone reaction with hydroxylamine hydrochloride, differing from the target compound’s likely multi-step heterocyclic assembly.
  • Biological Activity: Exhibits notable antibacterial (e.g., against E. coli) and antioxidant properties (IC₅₀: 12–18 μM in nitric oxide scavenging assays) .

4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol

  • Structural Differences: Replaces the benzofuran group with a 4-aminophenyl moiety.
  • Similarity score (0.87) to the target compound suggests overlapping pharmacophoric features .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol Isoquinoline 1-OCH₃, 5-OH, 4-benzofuran C₁₈H₁₃NO₃ Polar, potential CNS activity
4-(Benzofuran-2-yl)-5-hydroxyisoquinolin-1(2H)-one Isoquinolinone 1-ketone, 5-OH, 4-benzofuran C₁₇H₁₁NO₃ Electrophilic, moderate solubility
4-[5-(3-Hydroxypropyl)-benzofuran-2-yl]-2-methoxyphenol Benzofuran-phenol 3-hydroxypropyl, 2-OCH₃ C₁₈H₁₈O₄ Antioxidant, enhanced permeability
3-(Benzofuran-2-yl)-5-aryl-1,2-oxazole 1,2-Oxazole 5-aryl, 3-benzofuran Variable Antibacterial (MIC: 8–32 μg/mL)
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol Isoquinoline 4-aminophenyl, 1-OCH₃, 5-OH C₁₆H₁₄N₂O₂ High hydrogen-bonding capacity

Research Findings and Implications

  • Antioxidant Activity: Compounds with methoxyphenol (e.g., ) or hydroxyl groups (e.g., target compound) show superior radical scavenging compared to ketone or oxazole derivatives .
  • Synthetic Complexity: Isoquinoline-based compounds (target and ) likely require more intricate syntheses than oxazole or benzofuran-phenol analogs.
  • Pharmacokinetics: Hydroxypropyl chains () may improve bioavailability but introduce metabolic vulnerabilities, whereas aminophenyl groups () enhance target engagement.

Biological Activity

The compound 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is a member of the isoquinoline and benzofuran family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The structure of this compound can be described as follows:

  • Benzofuran moiety : A fused ring system that contributes to the compound's biological activity.
  • Methoxy group : Enhances lipophilicity and may influence receptor interactions.
  • Isoquinoline core : Known for various pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran and isoquinoline exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including K562 cells (a model for leukemia) .

Mechanism of Action :

  • Apoptosis Induction : The compound may increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases 3 and 7, crucial for the apoptotic pathway .
CompoundCaspase Activation (fold increase) after 48h
This compound2.31 (strong pro-apoptotic activity)
ControlBaseline

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been explored. Compounds structurally related to this compound demonstrated moderate antibacterial activity against Gram-positive strains .

Minimum Inhibitory Concentration (MIC) values suggest that certain derivatives can be effective at concentrations ranging from 16 to 64 µg/mL against specific bacterial strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Streptococcus pneumoniae32
Enterococcus faecalis64

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been documented, with some studies indicating that they can inhibit pro-inflammatory cytokines such as IL-6 . This suggests a possible therapeutic application in inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in preclinical models:

  • Leukemia Models : In vitro studies using K562 cells showed that exposure to the compound led to significant increases in apoptosis markers.
  • Antimicrobial Testing : In a study evaluating various benzofuran derivatives, those similar to our compound exhibited notable antibacterial effects against clinical isolates.

Q & A

Q. What are the established synthetic routes for 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach is:

  • Step 1 : Formation of the benzofuran moiety via acid-catalyzed cyclization of substituted phenols.
  • Step 2 : Coupling with an isoquinoline precursor using Suzuki-Miyaura or Ullmann cross-coupling reactions.
  • Step 3 : Methoxy group introduction via nucleophilic substitution or methylation under basic conditions. Key optimizations include temperature control (e.g., 60–80°C for cross-coupling), solvent selection (e.g., DMF for polar intermediates), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki reactions). Purity is monitored via TLC and HPLC, with yields averaging 40–60% .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • X-Ray Crystallography : Resolves 3D conformation, including dihedral angles between benzofuran and isoquinoline rings .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~347.3 for C₁₉H₁₃NO₃).
  • HPLC : Ensures >95% purity using reverse-phase C18 columns .

Q. What are the primary biological targets or activities reported for structurally analogous compounds?

Analogous benzofuran-isoquinoline hybrids exhibit:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase (MIC values: 2–8 µg/mL against S. aureus) .
  • Antioxidant Properties : Radical scavenging in DPPH assays (IC₅₀ ~50 µM) .
  • Cytotoxicity : IC₅₀ values of 10–20 µM against cancer cell lines via topoisomerase inhibition . These activities suggest potential for mechanistic studies on the target compound .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Predict binding affinities to targets like DNA gyrase or kinases (e.g., using AutoDock Vina).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity trends.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., in GROMACS). Recent studies highlight the role of the benzofuran ring’s planarity in intercalation with DNA .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Standardized Assay Protocols : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation).
  • Structural Validation : Reconfirm compound identity via 2D NMR (COSY, HSQC) to rule out isomer impurities .

Q. How does the compound’s stereoelectronic profile influence its reactivity in functionalization reactions?

  • Electron-Deficient Benzofuran : Susceptible to electrophilic substitution at C5 (directed by the methoxy group’s +M effect).
  • Isoquinoline N-Oxide Formation : Oxidize the N1 position with m-CPBA for further functionalization. DFT calculations (e.g., Gaussian 09) reveal frontier molecular orbitals (HOMO localized on benzofuran), guiding site-selective modifications .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipase-catalyzed acylations).
  • By-Product Control : Optimize stoichiometry of coupling reagents (e.g., reduce excess Pd catalyst to <5 mol%).
  • Crystallization Conditions : Screen solvents (e.g., ethyl acetate/hexane) to isolate enantiopure crystals .

Methodological Considerations

Q. How to design a stability study under physiological conditions for this compound?

  • pH-Variation Tests : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Photostability : Expose to UV light (300–400 nm) and quantify decomposition products.
  • Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition thresholds .

Q. Which in vitro models are appropriate for preliminary toxicity screening?

  • Hepatotoxicity : Primary hepatocytes or HepG2 cells, assessing ALT/AST release.
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR).
  • Genotoxicity : Ames test (TA98 strain) ± metabolic activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.